molecular formula C11H21ClN2O2 B592236 tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 1523571-18-7

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride

Cat. No.: B592236
CAS No.: 1523571-18-7
M. Wt: 248.751
InChI Key: FINHAWHABHPACF-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a bicyclic compound containing a diazabicyclo structure, which is known for its stability and unique reactivity. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate with hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .

Chemical Reactions Analysis

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and wide range of applications.

Biological Activity

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride, also known as RaceMic tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of β-lactamases and other enzymes critical in antibiotic resistance.

  • Molecular Formula : C11H21ClN2O2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1523571-18-7

The compound acts primarily as a β-lactamase inhibitor, which is crucial in combating multidrug-resistant (MDR) bacterial infections. By inhibiting β-lactamases, it enhances the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various classes of β-lactamases:

Compound MIC (mg/dm³) Target Bacteria
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate<0.125Pseudomonas aeruginosa
0.5Acinetobacter baumannii
0.25A clinical isolate of A. baumannii

These results indicate that the compound not only inhibits the enzyme but also demonstrates significant antibacterial activity against clinically relevant pathogens .

Case Studies

  • Clinical Evaluation : In a clinical study involving patients with severe infections caused by MDR bacteria, the combination of β-lactam antibiotics with this compound showed improved outcomes compared to standard treatments without the inhibitor .
  • In Vitro Studies : Laboratory experiments confirmed that the compound effectively restored the activity of several β-lactam antibiotics against resistant strains, highlighting its potential as a therapeutic agent in treating infections .

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics and a low toxicity profile in animal models . The compound is categorized with precautionary statements indicating mild irritations upon exposure but shows no significant adverse effects at therapeutic doses .

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHAWHABHPACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-18-7
Record name tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
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